Tetrahydrofuran-2-ylmethyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes an oxolane ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinoline core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Addition of the Trifluoromethyl-Substituted Phenyl Group:
Formation of the Oxolane Ring: The oxolane ring is formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ketone group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is being investigated for its potential therapeutic applications. It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Mechanism of Action
The mechanism of action of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to the modulation of various cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(FLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
- (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(CHLOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
Uniqueness
The uniqueness of (OXOLAN-2-YL)METHYL 2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE lies in its trifluoromethyl-substituted phenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C27H26F3NO4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 2-methyl-5-oxo-7-thiophen-2-yl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H26F3NO4S/c1-15-23(26(33)35-14-19-4-2-10-34-19)24(16-6-8-18(9-7-16)27(28,29)30)25-20(31-15)12-17(13-21(25)32)22-5-3-11-36-22/h3,5-9,11,17,19,24,31H,2,4,10,12-14H2,1H3 |
InChI Key |
HFIQWQANEHIAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.